molecular formula C21H25N5O2 B11113482 [4-(2-methoxyphenyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

[4-(2-methoxyphenyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B11113482
M. Wt: 379.5 g/mol
InChI Key: SPLPEYGTQFQEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methoxyphenyl)piperazinomethanone is a complex organic compound that belongs to the class of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)piperazinomethanone typically involves the assembly of the pyrazolopyridine core followed by functionalization. One common method includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach involves the treatment of diphenylhydrazone and pyridine with iodine .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenyl)piperazinomethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 4-(2-methoxyphenyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .

Biology

Biologically, this compound has shown potential in various assays. It can act as a ligand for certain receptors, influencing biological pathways .

Medicine

In medicinal chemistry, derivatives of pyrazolopyridines, including 4-(2-methoxyphenyl)piperazinomethanone, are being explored for their anticancer, anti-inflammatory, and antimicrobial properties .

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable for creating new active ingredients .

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)piperazinomethanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-methoxyphenyl)piperazinomethanone lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring and methoxyphenyl group enhances its binding affinity and specificity towards certain biological targets .

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C21H25N5O2/c1-14-13-16(19-15(2)23-24(3)20(19)22-14)21(27)26-11-9-25(10-12-26)17-7-5-6-8-18(17)28-4/h5-8,13H,9-12H2,1-4H3

InChI Key

SPLPEYGTQFQEAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.